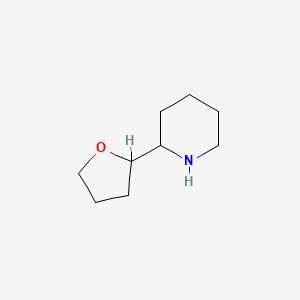

2-(Tetrahydrofuran-2-yl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Tetrahydrofuran-2-yl)piperidine” is a compound with the molecular formula C9H17NO . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring attached to a tetrahydrofuran ring . The average mass of the molecule is 155.237 Da, and the monoisotopic mass is 155.131012 Da .Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions. For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm3, boiling point of 237.5±13.0 °C at 760 mmHg, and a flash point of 91.6±9.3 °C . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Applications De Recherche Scientifique

Antimicrobial Activity

A study explored the synthesis of novel heterocyclic compounds incorporating both tetrazoles and piperidine nuclei. These compounds exhibited notable antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

Medicinal Chemistry

3-(Pyrrolidin-1-yl)piperidine, a compound related to 2-(tetrahydrofuran-2-yl)piperidine, is significant in medicinal chemistry. A novel method for its synthesis was proposed, emphasizing its importance in medicinal applications (Smaliy et al., 2011).

Lipase Inhibition and Antioxidant Activity

Schiff bases derived from 2-(piperidin-4-yl)ethanamine, structurally similar to this compound, were identified as effective pancreatic lipase inhibitors and exhibited good antioxidant activity (Warad et al., 2020).

Corrosion Inhibition

Piperidine derivatives, closely related to this compound, have been investigated for their corrosion inhibition properties on iron, with potential applications in material sciences (Kaya et al., 2016).

Crystal Structure and Bioactivity

The crystal structure of a compound featuring a 2-piperidin-1-yl-ethyl ring was studied, with implications for its use in molecular modeling and potential biological applications (Thimmegowda et al., 2009).

Pharmaceutical Building Blocks

Secondary piperidines, akin to this compound, are identified as ideal pharmaceutical building blocks. An electrochemical method for cyanation of these compounds has been developed, highlighting their utility in pharmaceutical synthesis (Lennox et al., 2018).

Synthesis of Substituted Piperidines

A method for synthesizing tetra- and pentasubstituted piperidines was developed, demonstrating the versatility of piperidine derivatives in creating diverse chemical structures (Sales & Charette, 2005).

Safety and Hazards

Orientations Futures

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which include 2-(tetrahydrofuran-2-yl)piperidine, are present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs .

Mode of Action

For instance, the benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .

Biochemical Pathways

Piperidine derivatives have been reported to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .

Pharmacokinetics

The physicochemical parameters of piperidine derivatives are known to be modified to obtain the best adme/tox results for drug candidates .

Result of Action

Piperidine derivatives have been reported to lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Action Environment

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

2-(oxolan-2-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h8-10H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAGHHVZXCREQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Oxo-3-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}propyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2450657.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2450658.png)

![[2-(3-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2450661.png)

![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2450669.png)

![3-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B2450675.png)

![Methyl 2-[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2450676.png)

![5-((2-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2450677.png)